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Compound of Interest

Compound Name: Ropitoin

Cat. No.: B1679530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ropitoin's classification as a phenytoin

analog. By examining its chemical structure, mechanism of action, and available

electrophysiological data, this document substantiates the structural and functional relationship

between these two compounds. The information is presented to aid researchers and

professionals in the fields of pharmacology and drug development in understanding the

pharmacological profile of Ropitoin.

Structural Analogy to Phenytoin
Ropitoin's classification as a phenytoin analog is primarily rooted in its core chemical structure.

Both molecules share the hydantoin heterocyclic ring system, chemically known as 2,4-

imidazolidinedione. This structural parallel is the foundational basis for its designation as a

diphenylhydantoin derivative[1].

Phenytoin, or 5,5-diphenylhydantoin, is characterized by a hydantoin ring with two phenyl

group substitutions at the fifth carbon position. This structural feature is crucial for its

anticonvulsant activity.

Ropitoin, with the systematic name 5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-

yl)propyl]imidazolidine-2,4-dione, also possesses the foundational hydantoin ring. Similar to

phenytoin, it has two aryl substituents at the fifth position: a phenyl group and a 4-

methoxyphenyl group. The key distinction lies in the substitution at the third nitrogen of the
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hydantoin ring, where Ropitoin has a more complex propyl-piperidine-phenyl side chain. This

side chain influences its pharmacological profile, particularly its antiarrhythmic properties.

The shared hydantoin core and the presence of two aromatic rings at the C-5 position are the

key structural determinants for classifying Ropitoin as a phenytoin analog.

Table 1: Chemical Structure Comparison

Feature Phenytoin Ropitoin

Core Structure
Hydantoin (2,4-

imidazolidinedione)

Hydantoin (2,4-

imidazolidinedione)

C-5 Substituents Two phenyl groups
One phenyl group, one 4-

methoxyphenyl group

N-3 Substituent Hydrogen
3-(4-phenyl-1-piperidinyl)propyl

group

Molecular Formula C₁₅H₁₂N₂O₂ C₃₀H₃₃N₃O₃

IUPAC Name
5,5-diphenylimidazolidine-2,4-

dione

5-(4-methoxyphenyl)-5-phenyl-

3-[3-(4-phenylpiperidin-1-

yl)propyl]imidazolidine-2,4-

dione

Mechanism of Action: Sodium Channel Blockade
The functional analogy between Ropitoin and phenytoin is further solidified by their shared

mechanism of action: the blockade of voltage-gated sodium channels. Phenytoin exerts its

anticonvulsant effects by stabilizing the inactivated state of these channels, thereby reducing

the excitability of neurons.

Electrophysiological studies on Ropitoin have demonstrated a similar effect on cardiac tissues.

A key study revealed that Ropitoin's primary effect is a depression of the maximum upstroke

velocity (Vmax) of the cardiac action potential[2]. This reduction in Vmax is a hallmark of

sodium channel blockade and is frequency-dependent, being more pronounced at higher

stimulation frequencies[2]. This use-dependent block is a characteristic feature of many Class I

antiarrhythmic drugs, a class that also includes phenytoin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1679530?utm_src=pdf-body
https://www.benchchem.com/product/b1679530?utm_src=pdf-body
https://www.benchchem.com/product/b1679530?utm_src=pdf-body
https://www.benchchem.com/product/b1679530?utm_src=pdf-body
https://www.benchchem.com/product/b1679530?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3393234/
https://pubmed.ncbi.nlm.nih.gov/3393234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further evidence suggests that Ropitoin, along with other sodium channel blockers like

mexiletine and quinidine, may bind to the same receptor site within the sodium channel[3]. This

indicates a common mode of interaction with the channel protein, reinforcing the concept of a

shared mechanism of action.

Signaling Pathway: Sodium Channel Modulation
The following diagram illustrates the general mechanism of action of phenytoin analogs on

voltage-gated sodium channels.

Cell Membrane

Extracellular Intracellular

Voltage-Gated
Sodium Channel

Na+

Blockade of
Inactivated State

Stabilizes

Na+ Influx during
Depolarization

Ropitoin / Phenytoin Analog Binds to Channel Reduced Neuronal/
Myocardial Excitability

Leads to

Click to download full resolution via product page

Caption: Mechanism of sodium channel blockade by Ropitoin.

Quantitative Data and Experimental Protocols
The following tables summarize the quantitative data from key electrophysiological studies on

Ropitoin.

Table 2: Electrophysiological Effects of Ropitoin on Cardiac Action Potential
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Parameter Tissue Concentration Effect Reference

Maximum

Upstroke Velocity

(Vmax)

Guinea-pig atrial

& ventricular

muscle

1-3 µmol/l Depression [2]

Dog Purkinje

fibers
0.5-1.0 µmol/l Depression

Resting

Membrane

Potential-Vmax

Relationship

Not specified 3 µmol/l

9 mV shift to

more negative

potentials

Action Potential

Duration (APD)
Atrial muscle Not specified

Increased at

20% and 90%

repolarization

Ventricular

muscle & Dog

Purkinje fibers

Not specified

Shortened at

50% and 90%

repolarization

Slow Action

Potentials

Guinea-pig

ventricular

muscle

1-3 µmol/l Depression

Experimental Protocols
The primary experimental methodology cited for characterizing the electrophysiological effects

of Ropitoin involves the use of standard microelectrode techniques to record intracellular

action potentials from isolated cardiac tissues.

Experimental Workflow: Intracellular Action Potential Recording
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Caption: Workflow for cardiac action potential studies.
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Conclusion
Based on the evidence from its chemical structure and pharmacological activity, Ropitoin is

appropriately classified as a phenytoin analog. The shared hydantoin core establishes a clear

structural relationship, while its mechanism of action, centered on the blockade of voltage-

gated sodium channels, provides a strong functional linkage. The available electrophysiological

data, demonstrating a use-dependent block of the sodium current in cardiac tissues, is

consistent with the known effects of phenytoin. For drug development professionals,

understanding Ropitoin within the context of phenytoin analogs provides a valuable framework

for predicting its potential therapeutic applications and side-effect profile. Further research,

including direct comparative studies with phenytoin and exploration of its effects on neuronal

sodium channels, would provide a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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